molecular formula C14H16N6O2 B2772102 N-(3-Tert-butyl-1,2-oxazol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415584-97-1

N-(3-Tert-butyl-1,2-oxazol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B2772102
CAS No.: 2415584-97-1
M. Wt: 300.322
InChI Key: QUQWWQPRGSMEHR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxazole ring, a triazolo ring, and a pyridazine ring. These rings are common in many biologically active compounds and are often used in medicinal chemistry .


Molecular Structure Analysis

The presence of multiple heterocyclic rings in the compound suggests that it could have interesting electronic and steric properties. These properties could potentially be exploited in drug design, but a detailed molecular structure analysis would require more specific information .


Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the electron-rich heterocyclic rings. These rings could potentially undergo a variety of chemical reactions, but without specific experimental data, it’s difficult to predict exactly what these reactions might be .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of multiple heterocyclic rings in this compound could influence its solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, reactivity, and biological activity. Such studies could provide valuable information for the development of new drugs .

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-8-16-17-11-6-5-9(18-20(8)11)13(21)15-12-7-10(19-22-12)14(2,3)4/h5-7H,1-4H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQWWQPRGSMEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)NC3=CC(=NO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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